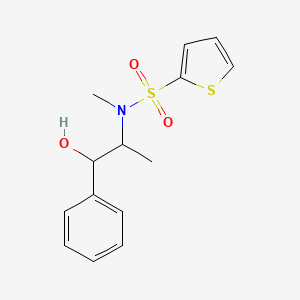

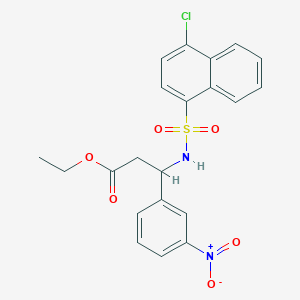

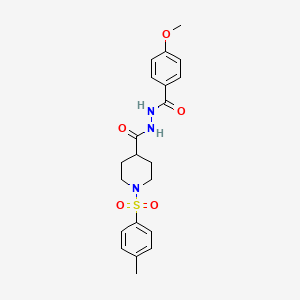

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide” is a chemical compound used in scientific research . It exhibits perplexing properties and is highly versatile, making it valuable for various applications in the field.

Molecular Structure Analysis

The molecular weight of “N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide” is 193.25 . Its IUPAC name is N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide .Physical And Chemical Properties Analysis

“N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide” is a powder with a melting point of 75-78 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique

Antibacterial and Antitumour Properties

Sulfonamides have historically played a crucial role as antibacterial agents and have been investigated for their antitumour properties as well. The development of sulfonamide compounds continues to be of interest due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumour properties. Research emphasizes the importance of the sulfonamide group in the planning and development of bioactive substances, showcasing potential in antitumour applications (Azevedo-Barbosa et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides have been identified as effective inhibitors of various enzymes, offering therapeutic applications in diseases such as cancer, glaucoma, and Alzheimer's. Their role as enzyme inhibitors, including tyrosine kinase inhibitors and carbonic anhydrase inhibitors, underscores their versatility in drug development. Such inhibitors have been employed in the treatment of HIV, as anticancer agents, and in addressing Alzheimer's disease, demonstrating the broad medicinal utility of sulfonamides (Gulcin & Taslimi, 2018).

Environmental and Analytical Applications

Sulfonamides have also been a focus in environmental sciences, particularly in the analysis and treatment of environmental contaminants. Techniques such as capillary electrophoresis and enzyme-linked immunosorbent assays (ELISAs) have been employed to analyze sulfonamide compounds in various matrices, highlighting their relevance in both pharmaceutical and food safety analyses. These studies contribute to the understanding of sulfonamides' behavior and fate in the environment and are essential for the development of more effective analytical methods for their detection and quantification (Hoff & Kist, 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-11(14(16)12-7-4-3-5-8-12)15(2)20(17,18)13-9-6-10-19-13/h3-11,14,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUHEPNDKSJKCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)

![Methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2469275.png)

![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)

![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2469294.png)